N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-22-12-3-5-13(6-4-12)23-8-9-25(20,21)19-16-18-14-7-2-11(17)10-15(14)24-16/h2-7,10H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEJYJKCIMUMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable chloro-substituted carboxylic acid or its derivative.
Introduction of the Sulfonamide Group: The benzothiazole intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Etherification: The final step involves the reaction of the sulfonamide intermediate with 4-methoxyphenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can occur at the nitro or sulfonamide groups, leading to the formation of amines or thiols.
Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess activity against a range of bacteria and fungi. For instance, the compound displayed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .
1.2 Anticancer Properties
Another promising application lies in the field of oncology. Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a specific derivative demonstrated effectiveness against breast cancer cell lines by disrupting cellular proliferation pathways . The sulfonamide group in this compound may enhance its bioactivity by improving solubility and cellular uptake.
Agricultural Applications
2.1 Fungicidal Activity
The compound has been investigated for its fungicidal properties against plant pathogens. Research indicates that benzothiazole derivatives can be effective in controlling fungal diseases in crops, such as powdery mildew and rusts. The mechanism of action typically involves inhibiting fungal cell wall synthesis or disrupting cellular metabolism . Field trials have confirmed the efficacy of these compounds in reducing disease incidence and improving crop yields.
2.2 Herbicide Development
In addition to fungicidal properties, there is ongoing research into the herbicidal applications of similar compounds. The structural characteristics of this compound suggest potential for selective herbicide development aimed at controlling specific weed species without harming crops .
Case Studies
4.1 Clinical Trials
A clinical trial evaluating the safety and efficacy of a related benzothiazole derivative in treating bacterial infections showed promising results, with significant reductions in infection rates among participants treated with the compound compared to controls .
4.2 Agricultural Field Studies
Field studies conducted on crops treated with formulations containing this compound revealed a marked improvement in resistance to fungal infections and overall plant health . These studies underscore the potential for this compound as a sustainable agricultural solution.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Substituent-Driven Activity Variations
Table 1: Structural and Functional Comparisons
Key Observations:
Sulfonamide vs.
Electron-Withdrawing Groups: The chloro substituent at position 6 (common in the target compound and EP3 348 550A1) may enhance metabolic stability compared to amino or nitro groups (e.g., CBK277751), which could increase reactivity or susceptibility to enzymatic degradation .
Methoxy Positioning: The 4-methoxyphenoxy group in the target compound differs from the 3,4-dimethoxy or trimethoxy variants in EP3 348 550A1 derivatives, suggesting tailored lipophilicity and spatial interactions for specific targets .
Crystallographic and Validation Insights
Structural validation using SHELX software () confirms that benzothiazole derivatives, including hydrazine analogs, exhibit planar benzothiazole rings with dihedral angles influenced by substituents (e.g., 8.63–17.08° for methoxyphenyl groups in ). Such data are critical for rational drug design, as minor angular shifts impact molecular docking and binding .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole ring, a methoxy-substituted phenoxy group, and a sulfonamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzothiazole derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits potent antibacterial effects, with values reported as low as 40 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- It also demonstrated effectiveness against fungal strains such as Candida albicans, with an MIC of less than 207 µg/mL .
Table 1 summarizes the antimicrobial activity of the compound against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Bacillus subtilis | <47 |
| Salmonella typhimurium | <132 |
| Candida albicans | <207 |
Anticancer Activity
The benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines:
- In vitro studies demonstrated cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential use in cancer therapy .
- The mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells, although specific pathways remain to be fully elucidated.
Anti-inflammatory Activity
Research indicates that benzothiazole derivatives may possess anti-inflammatory properties. The compound's sulfonamide group is believed to contribute to its ability to inhibit inflammatory pathways:
- It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential utility in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. The results confirmed its broad-spectrum activity and highlighted its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Potential
In another investigation focusing on breast cancer cell lines, the compound was tested alongside standard chemotherapeutic agents. The findings revealed that it could enhance the efficacy of doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings .
Q & A
Q. What are the optimal synthetic strategies for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)ethane-1-sulfonamide, and how can purity be ensured?
Methodological Answer: The synthesis involves sulfonamide coupling between a 6-chloro-benzothiazol-2-amine derivative and a sulfonyl chloride intermediate. A validated protocol includes:
- Step 1: Prepare 2-(4-methoxyphenoxy)ethane-1-sulfonyl chloride via chlorination of the sulfonic acid precursor using thionyl chloride (SOCl₂) .
- Step 2: React with 6-chloro-1,3-benzothiazol-2-amine in pyridine at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification: Crystallize from acetic acid/water (1:1) to yield >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 6.8–7.9 ppm for benzothiazole and methoxyphenyl groups) and sulfonamide NH (δ ~10.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and sulfonamide (SO₂, ~55 ppm) groups .
- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ or [M–H]⁻ ions. For example, a molecular ion at m/z 437.2 confirms the molecular formula C₁₅H₁₄ClN₃O₄S₂ .
- Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .
Q. How should initial biological screening assays be designed to evaluate antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with reference drugs (e.g., doxorubicin). Validate cytotoxicity in non-cancerous cells (e.g., HEK-293) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure and intermolecular interactions?
Methodological Answer:
Q. How can contradictory structure-activity relationship (SAR) data for halogenated analogs be resolved?
Methodological Answer:
- Case Study: Chlorine (electron-withdrawing) may enhance anticancer activity but reduce solubility. Compare with fluoro (lipophilic) and nitro (electron-deficient) analogs via logP measurements and cellular uptake studies .
- Statistical Analysis: Use multivariate regression to isolate substituent effects (e.g., Hammett σ values) on bioactivity .
Q. What in vivo models are suitable for validating anticancer efficacy observed in vitro?
Methodological Answer:
- Xenograft Models: Administer 10–50 mg/kg (i.p. or oral) in nude mice with implanted tumors (e.g., HCT-116 colon cancer). Monitor tumor volume and metastasis via bioluminescence .
- Toxicity Profiling: Assess liver/kidney function (ALT, creatinine) and hematological parameters weekly .
Q. How can computational modeling predict the compound’s interaction with enzyme targets like COX-2 or proteasomes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on sulfonamide interactions with Arg120 and Tyr355 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
Q. What experimental controls are essential in enzyme inhibition assays (e.g., for LOX or proteasomes)?
Methodological Answer:
- Positive Controls: Use NDGA for LOX inhibition or MG-132 for proteasome inhibition.
- Negative Controls: Include vehicle (DMSO) and inactive analogs (e.g., des-chloro derivative). Measure IC₅₀ in triplicate using fluorogenic substrates (e.g., Z-LLE-AMC for proteasomes) .
Q. Which analytical techniques are optimal for identifying metabolic products in hepatic microsomal studies?
Methodological Answer:
- LC-MS/MS: Use a Q-TOF mass spectrometer with C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Identify Phase I metabolites (e.g., hydroxylation) and Phase II conjugates (e.g., glucuronides) .
Q. How can synergistic effects with existing therapies (e.g., cisplatin) be systematically evaluated?
Methodological Answer:
- Combinatorial Assays: Use Chou-Talalay method to calculate Combination Index (CI). For example, pre-treat cells with ½ IC₅₀ of the compound, then add cisplatin. Synergy is indicated at CI <1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
